Bacopasaponin F
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H84O22 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-16-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C52H84O22/c1-22(2)14-23-15-50(7,74-43-37(62)32(57)25(56)19-65-43)42-24-8-9-30-48(5)12-11-31(47(3,4)29(48)10-13-49(30,6)51(24)20-52(42,73-23)66-21-51)70-46-41(72-44-38(63)34(59)27(17-54)68-44)40(35(60)28(18-55)69-46)71-45-39(64)36(61)33(58)26(16-53)67-45/h14,23-46,53-64H,8-13,15-21H2,1-7H3/t23?,24-,25+,26-,27+,28-,29+,30-,31+,32+,33-,34+,35-,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,48+,49-,50+,51+,52+/m1/s1 |
InChI Key |
KKXTYLIJLMOZCW-NOSGSAFZSA-N |
Isomeric SMILES |
CC(=CC1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)OC1C(C(C(CO1)O)O)O)C |
Synonyms |
3-O-(glucopyranosyl-1-3-(arabinofuranosyl-1-2)glucopyranosyl)-20-O-(arabinopyranosyl)jujubogenin bacopasaponin F |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Bacopasaponin F
Elucidation of Precursor Pathways for Triterpenoid (B12794562) Saponin (B1150181) Synthesis
The biosynthesis of all triterpenoid saponins (B1172615), including Bacopasaponin F, originates from the isoprenoid pathway. researchgate.net Plants utilize two primary pathways to produce the universal five-carbon building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netmedcraveonline.com
Research indicates that the triterpenoid backbone of bacosides is primarily synthesized via the cytosolic MVA pathway. nih.govd-nb.info This pathway starts with acetyl-CoA and proceeds through several intermediates to produce IPP. nih.gov Key steps in the MVA pathway lead to the formation of farnesyl pyrophosphate (FPP), a C15 compound, which is a critical branch point intermediate. researchgate.net Two molecules of FPP are then joined head-to-head in a reaction catalyzed by the enzyme squalene (B77637) synthase (SQS) to form squalene, a C30 linear hydrocarbon. researchgate.netd-nb.info This formation of squalene is a key regulatory step in triterpene biosynthesis. researchgate.net The squalene molecule then undergoes epoxidation to form 2,3-oxidosqualene (B107256), the immediate precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. researchgate.netd-nb.info
Tissue-specific analysis of Bacopa monnieri has shown that while transcripts for enzymes in the initial stages of precursor biosynthesis are present in both root and shoot tissues, the subsequent modification steps largely occur in the leaves, suggesting a coordinated effort between different plant organs. nih.gov
Enzymatic Steps and Genetic Regulation in this compound Biosynthesis
The conversion of the linear 2,3-oxidosqualene into the complex polycyclic structure of a saponin aglycone, followed by glycosylation, is orchestrated by specific classes of enzymes. Genes encode these enzymes, and their expression is tightly regulated. pressbooks.pub
Cyclization: The diversification of the triterpenoid backbone is catalyzed by oxidosqualene cyclases (OSCs). d-nb.info In the case of bacosides, the enzyme β-amyrin synthase (BAS) is a key OSC involved in creating the initial pentacyclic triterpene structure. medcraveonline.commedcraveonline.com For the dammarane-type saponins like this compound, an enzyme known as dammarenediol synthase facilitates the cyclization of 2,3-oxidosqualene into the characteristic dammarane (B1241002) skeleton. nih.gov
Backbone Modification: Following cyclization, the triterpenoid scaffold undergoes a series of extensive modifications, primarily oxidation reactions such as hydroxylation. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce functional groups at various positions on the carbon skeleton, creating the specific aglycone (the non-sugar part) of the saponin. nih.govd-nb.info
Glycosylation: The final and crucial step is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is carried out by UDP-glycosyltransferases (UGTs). d-nb.infomedcraveonline.com These enzymes transfer sugar molecules from an activated donor, such as UDP-glucose, to the triterpenoid backbone. nih.gov The number, type, and linkage of these sugar chains are critical for the final structure and biological activity of the saponin. This compound is a bisdesmosidic saponin, meaning it has two separate sugar chains attached to the jujubogenin (B1254797) aglycone. researchgate.net Specifically, it is defined as 3-O-[β-D-glucopyranosyl(1→3){α-L-arabinofuranosyl(1→2)}β-D-glucopyranosyl]-20-O-(α-L-arabinopyranosyl) jujubogenin. researchgate.netgoogle.com
Influence of Environmental Factors and Cultivation Techniques on this compound Accumulation
The production and accumulation of bacopasaponins, including this compound, in Bacopa monnieri are not constant but are significantly influenced by the plant's growing conditions. nih.govresearchgate.net
Environmental Factors:
Season: Seasonal variation has a notable impact on saponin content. Studies have demonstrated that the highest total saponin levels in both shoots and roots of B. monnieri occur during the rainy season, suggesting that high humidity and temperature are favorable for saponin biosynthesis. core.ac.uk
Plant Age and Part: The concentration of saponins can vary with the age of the plant and between different plant parts. core.ac.uk The shoot region is generally considered the primary site for both the biosynthesis and accumulation of bacosides. nih.gov While the age of the plant (from 1-4 months) showed only a slight effect on total saponin content, the distribution within the plant is distinct. core.ac.uk
Cultivation Techniques:
Soil vs. Hydroponics: The cultivation method can alter the phytochemical profile of the plant. Research comparing hydroponic and soil-based cultivation of B. monnieri found that soil cultivation significantly increased the content of total phenolics, total triterpenoids, and specific bacosides like bacoside A3 and bacopaside (B14799058) X. mdpi.com In tetraploid plants, soil cultivation also led to a 1.5-fold increase in total bacoside content compared to hydroponically grown plants. mdpi.com
Heavy Metals: Exposure to certain heavy metals during in vitro cultivation can affect biomass and the accumulation of bacoside A, indicating that soil composition and potential contaminants can modulate the plant's secondary metabolism. researchgate.net
These findings highlight that optimizing cultivation parameters is a viable strategy for enhancing the yield of desired saponins for pharmaceutical use.
Role of Endophytic Microorganisms in Bacopasaponin Biosynthesis
Endophytic microorganisms, which live within plant tissues without causing disease, play a significant role in the host plant's secondary metabolism. frontiersin.orgseejph.com They can enhance the production of bioactive compounds either by synthesizing them directly or by stimulating the plant's own biosynthetic pathways. frontiersin.org
Several studies have demonstrated the positive influence of endophytes on bacoside production in Bacopa monnieri:
Bacterial Endophytes: Inoculation of B. monnieri with specific bacterial endophytes has been shown to boost saponin accumulation. A consortium of Bacillus subtilis and Klebsiella aerogenes significantly enhanced the accumulation of Bacoside A by upregulating the expression of key biosynthetic pathway genes, including HMGCR, SQS, and β-AS. frontiersin.org Similarly, Achromobacter denitrificans and Shinella oryzae have been reported to increase the content of several active phyto-ingredients in the plant. seejph.comseejph.com
Fungal Endophytes: Fungal endophytes isolated from B. monnieri leaves have also shown the ability to produce bacosides independently in vitro. Strains identified as Nigrospora oryzae, Alternaria alternata, and Aspergillus terreus were found to biosynthesize various saponins, including Bacoside A3, Bacopaside II, and Bacopasaponin C. nih.gov This suggests that endophytes may possess the genetic machinery for saponin synthesis, which could have been acquired through horizontal gene transfer from the host plant.
This symbiotic relationship presents a promising "green approach" for increasing the in-planta production of valuable pharmaceutical compounds like this compound. frontiersin.org
Biotechnological Approaches for Enhancing this compound Production
The low concentration of bacosides in wild Bacopa monnieri (typically 3-6%) and variability due to environmental factors have driven the development of biotechnological strategies to ensure a consistent and high-yield supply. nih.govresearchgate.net
Plant Tissue Culture: In vitro techniques such as callus, cell suspension, and organ cultures are appealing alternatives for the controlled production of bacosides. researchgate.netnih.gov Shoot cultures, in particular, have been a focus, with bioreactor-based systems showing potential to significantly enhance the biomass and bacoside content compared to standard cultures. researchgate.net The composition of the culture medium, including the type and concentration of plant growth regulators (PGRs) like 6-benzyladenine (BA) and thidiazuron (B128349) (TDZ), can be optimized to maximize saponin yield. arkajainuniversity.ac.in
Elicitation: The application of elicitors—substances that trigger a defense response in plants—is a common strategy to stimulate secondary metabolite production. The cryptogein (B1168936) gene, which codes for a proteinaceous elicitor from Phytophthora cryptogea, has been successfully used in B. monnieri. nih.gov Transgenic plants expressing the cryptogein gene showed a significant enhancement in the accumulation of several saponins, including bacopasaponin D and bacopaside V. nih.gov
These biotechnological tools offer robust and scalable methods for the sustainable production of this compound and other valuable bacosides, overcoming the limitations of agricultural cultivation. researchgate.netarkajainuniversity.ac.in
Advanced Methodologies for Isolation and Purification of Bacopasaponin F
Advanced Chromatographic Techniques for Separation from Bacopa monnieri Extracts
Chromatography remains the cornerstone for the separation of Bacopasaponin F. The inherent complexity of Bacopa monnieri extracts, which contain numerous triterpenoid (B12794562) saponins (B1172615), requires high-resolution chromatographic techniques to achieve baseline separation of these closely related compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis and purification of bacopasaponins, including this compound. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net Optimization of HPLC methods is critical for achieving the desired separation and purity. A typical HPLC method for bacopasaponins involves a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (like sodium sulfate (B86663) buffer at a specific pH) and an organic solvent such as acetonitrile (B52724). researchgate.net Detection is commonly performed using a UV detector, typically around 205 nm, where saponins exhibit absorbance. researchgate.net
For instance, a developed HPLC method successfully separated twelve bacopa saponins, including the minor components this compound and Bacopasaponin E. researchgate.net This separation was achieved on a reversed-phase C18 column with an isocratic elution using a mobile phase of 0.05 M sodium sulfate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v) at a flow rate of 1.0 ml/min and a temperature of 30°C. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mdpi.com These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). The enhanced resolution of UHPLC is particularly valuable for separating isomeric saponins that are often present in Bacopa extracts. mdpi.com The principles of method optimization in UHPLC are similar to HPLC, focusing on mobile phase composition, gradient profile, temperature, and flow rate to achieve optimal separation. researchgate.net The transfer of methods from HPLC to UHPLC can provide a significant improvement in separation efficiency. mdpi.com
Table 1: HPLC and UHPLC Parameters for Bacopasaponin Analysis
| Parameter | HPLC | UHPLC |
|---|---|---|
| Column | Reversed-phase C18 or C8 researchgate.netresearchgate.net | Sub-2 µm particle size columns mdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients mdpi.comresearchgate.netnih.gov | Acetonitrile/Water or Methanol/Water gradients mdpi.com |
| Detector | UV (typically 205 nm) researchgate.netnih.gov | UV/PDA, MS mdpi.com |
| Flow Rate | Typically 0.5-1.5 mL/min researchgate.netresearchgate.net | Lower, optimized for column dimensions |
| Temperature | Often controlled, e.g., 30-40°C researchgate.netresearchgate.net | Controlled for reproducibility |
| Advantages | Robust, widely available | Higher resolution, faster analysis, less solvent mdpi.com |
For the isolation of larger quantities of this compound, preparative scale chromatography is necessary. Medium Pressure Liquid Chromatography (MPLC) serves as an effective intermediate step between low-pressure column chromatography and high-pressure preparative HPLC. mdpi.comimedpub.com MPLC systems can handle larger sample loads and use larger particle size stationary phases compared to analytical HPLC, making it suitable for initial fractionation of crude extracts. mdpi.com
A common strategy involves an initial fractionation of the Bacopa monnieri extract using MPLC. mdpi.com The resulting fractions are then analyzed, and those enriched with the target saponins are further purified by semi-preparative HPLC. mdpi.com This two-step approach allows for efficient purification, yielding compounds with a high degree of purity. mdpi.com The conditions for MPLC separation are often developed by first optimizing an analytical HPLC method with a similar stationary phase and then scaling up the conditions. mdpi.com
Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the rapid analysis and fractionation of Bacopa monnieri extracts. researchgate.net These techniques are often used to monitor the progress of column chromatography separations and to identify fractions containing the desired saponins. ukaazpublications.com
For HPTLC analysis of bacosides, pre-coated silica (B1680970) gel 60 F254 plates are commonly used. researchgate.net A typical mobile phase for separating saponins might consist of a mixture of ethyl acetate, methanol, and water. researchgate.net After development, the plates are visualized, often by spraying with a reagent like anisaldehyde-sulfuric acid and heating, which produces colored spots for the different saponins. hptlc-association.org For instance, on a developed plate, Bacopasaponin C may appear as a purple-red zone. hptlc-association.org HPTLC offers advantages in terms of simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously. Reversed-phase HPTLC (RP-HPTLC) has also been developed for the separation of major saponins like bacoside A3 and bacopaside (B14799058) II.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. cannabistech.comwikipedia.org This method is particularly advantageous for the separation of polar compounds like saponins. researchgate.net In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase and the other as the mobile phase. cannabistech.com The stationary phase is retained in the column by centrifugal force. cannabistech.com CCC has been successfully applied to the separation of saponins from various plant sources and can be a powerful tool for the fractionation of Bacopa extracts to isolate compounds like this compound. researchgate.net
Supercritical Fluid Chromatography (SFC) is another advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comwaters.com SFC is considered a "green" technology due to the reduced use of organic solvents. waters.com It combines some of the advantages of both gas and liquid chromatography, offering high efficiency and speed. waters.com While the primary mobile phase (CO2) is nonpolar, its polarity can be modified by adding a co-solvent (modifier), such as methanol, allowing for the separation of a wide range of compounds, including moderately polar saponins. mdpi.com SFC has shown great potential for the purification of natural products and could be applied to the isolation of this compound. waters.commdpi.com
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) in Fractionation
Extraction and Pre-Purification Strategies for Enriched Bacopasaponin Fractions
The journey to isolating pure this compound begins with efficient extraction from the plant material of Bacopa monnieri. The choice of extraction solvent and method significantly impacts the yield and profile of the extracted saponins.
Ethanol (B145695) and methanol are commonly used solvents for extracting saponins from Bacopa monnieri. semanticscholar.orgresearchgate.netthaiscience.info Studies have compared various extraction methods, including maceration, Soxhlet extraction, and percolation. researchgate.netthaiscience.info One study found that while maceration with methanol yielded the highest amount of crude extract, a percolation method using ethanol after pre-soaking the plant material in water gave the highest concentration of total saponins. researchgate.netthaiscience.info A typical industrial process might involve extracting the dried plant material with 80% ethanol. google.com
Following the initial extraction, a pre-purification step is often employed to create a saponin-enriched fraction. This is crucial for improving the efficiency of subsequent chromatographic steps. A common strategy involves partitioning the crude extract. For example, an alcoholic or hydroalcoholic extract can be prepared and dried. googleapis.com This initial extract, containing a mixture of bacopa saponins, can then be further processed. googleapis.com
Macroporous resin chromatography is a widely used technique for the pre-purification of saponins from crude plant extracts. google.comgoogle.com The crude extract is loaded onto a column packed with a macroporous adsorbent resin. Non-saponin impurities can be washed away with water or low-concentration ethanol, after which the saponin-enriched fraction is eluted with a higher concentration of ethanol (e.g., 60-95%). google.com This step effectively removes a significant amount of interfering substances, concentrating the desired saponins before the final high-resolution purification stages.
Table 2: Comparison of Extraction Methods for Bacopa monnieri Saponins
| Method | Solvent | Key Findings | Reference |
|---|---|---|---|
| Maceration | Methanol | Highest crude extract yield (27.89%) | researchgate.net |
| Percolation | Ethanol (after water soaking) | Highest total saponin (B1150181) content (19.28%) | researchgate.netthaiscience.info |
| Soxhlet Extraction | Ethanol | Improved saponin amount compared to simple maceration | thaiscience.info |
| Reflux Extraction | 80% Ethanol | Common industrial practice for initial extraction | google.com |
Purity Assessment and Quality Control of Isolated this compound
Once this compound has been isolated, rigorous assessment of its purity is essential. The quality control of the final product ensures its suitability for structural elucidation and pharmacological testing.
HPLC and UHPLC are the primary methods for assessing the purity of the isolated this compound. mdpi.comresearchgate.net A high-purity sample should ideally show a single, sharp peak in the chromatogram under optimized conditions. The purity is often expressed as a percentage, calculated from the peak area of the compound relative to the total area of all peaks in the chromatogram. biocrick.com
To confirm the identity and structural integrity of the isolated compound, spectroscopic techniques are employed. Mass Spectrometry (MS), often coupled with LC (LC-MS), provides the molecular weight of the compound. researchgate.net For this compound, the molecular weight can be confirmed by observing the corresponding molecular ion peak (e.g., [M+Na]⁺). googleapis.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for the complete structural elucidation of the isolated saponin. googleapis.com The NMR data provides detailed information about the carbon skeleton and the arrangement of sugar moieties, confirming that the isolated compound is indeed this compound.
A combination of these analytical techniques—chromatographic for purity assessment and spectroscopic for identity confirmation—forms a robust quality control framework for the isolated this compound. The validation of the analytical methods used for quality control is also a critical step, ensuring that the results are accurate, precise, and reproducible. biocrick.com
Molecular Mechanisms of Action of Bacopasaponin F: in Vitro and in Vivo Preclinical Studies
Neuropharmacological Modulations by Bacopasaponin F
This compound is part of a complex mixture of compounds in Bacopa monnieri that modulate brain function. nih.govmdpi.com Research suggests that these saponins (B1172615), including this compound, influence several key neurotransmitter systems and signaling pathways that are fundamental to cognitive processes.
Cholinergic System Interactions: Acetylcholine (B1216132) Release and Receptor Binding
The cholinergic system, which utilizes the neurotransmitter acetylcholine, is crucial for learning and memory. Evidence suggests that saponins from Bacopa monnieri, such as this compound, may interact with this system. Some studies indicate that Bacopa extracts can increase levels of acetylcholine in the brain. webmd.com This could be due to an inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine, although the inhibitory effect may be weak. examine.com Additionally, Bacopa saponins have been shown to protect cholinergic neurons and may modulate muscarinic cholinergic receptor binding. nih.govfrontiersin.orgplos.org This modulation is thought to be a key mechanism behind the cognitive-enhancing properties of the plant. nih.gov
Monoaminergic Neurotransmitter Modulation
Preclinical evidence points towards the modulation of monoaminergic neurotransmitters—such as serotonin (B10506) and dopamine (B1211576)—by compounds found in Bacopa monnieri. nih.govacademicjournals.org Studies in animal models have shown that Bacopa extracts can influence the levels of these neurotransmitters in brain regions like the hippocampus and cortex. nih.gov Specifically, some research indicates that while serotonin levels may be increased, dopamine levels might be reduced. nih.gov The interaction with the serotonergic system is thought to have downstream effects on cholinergic transmission, further contributing to cognitive enhancement. examine.com
GABAergic System Engagement
The GABAergic system, which involves the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is another target for the constituents of Bacopa monnieri. nih.gov The plant's effects on this system are thought to contribute to its anxiolytic (anxiety-reducing) properties. phcogres.com It is suggested that the interplay between the GABAergic and other neurotransmitter systems, like the cholinergic system, is part of the complex mechanism of action of Bacopa saponins. nih.govphcogres.com
Neurotrophin and Growth Factor Signaling Pathways
Neurotrophins are proteins essential for the survival, development, and function of neurons. kegg.jpcreative-diagnostics.com Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in learning, memory, and neurogenesis. openaccessjournals.commdpi.com Preclinical studies suggest that alcoholic extracts of B. monnieri can enhance the transcription of BDNF. phcogres.com This upregulation of BDNF is a critical aspect of the plant's ability to promote neuronal health and plasticity. mdpi.comnih.gov The signaling cascades initiated by neurotrophins, such as the MAPK and PI-3 kinase pathways, are vital for neuronal growth and survival. kegg.jp
Modulation of Synaptic Plasticity and Neurogenesis
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govfrontiersin.orgmdpi.com Bacopa monnieri extracts have been shown to promote the growth of nerve endings, known as dendrites, which facilitates communication between neurons. mdpi.com This enhancement of dendritic branching has been observed in brain regions critical for memory, such as the hippocampus. examine.com Furthermore, the modulation of synaptic proteins and the promotion of neurogenesis (the formation of new neurons) are considered key mechanisms through which Bacopa constituents exert their cognitive-enhancing effects. phcogres.comfrontiersin.orgresearchgate.net
Antioxidant and Redox Homeostasis Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in neurodegenerative diseases and cognitive decline. frontiersin.orgsemanticscholar.org this compound, along with other bacosides, exhibits significant antioxidant properties. nih.govacademicjournals.org These compounds help to maintain redox homeostasis, the balance between oxidants and antioxidants, which is crucial for cellular function. nih.govnih.govsciopen.com
Preclinical studies have demonstrated that Bacopa monnieri extracts can reduce lipid peroxidation and enhance the activity of antioxidant enzymes in the brain. nih.govacademicjournals.org This antioxidant action protects neurons from oxidative damage, contributing to the neuroprotective effects of the plant. dergipark.org.trnih.gov The ability to scavenge free radicals and support the brain's endogenous antioxidant systems is a key component of the molecular mechanism of action of its saponins. nih.gov
Direct Free Radical Scavenging Capabilities
The antioxidant activity of Bacopa monnieri is a cornerstone of its therapeutic profile, largely attributed to its constituent saponins, including this compound. researchgate.net The capacity to directly neutralize harmful reactive oxygen species (ROS) is a key protective mechanism. nih.gov In vitro assays are commonly used to quantify this potential.
Studies on various extracts of Bacopa monnieri consistently demonstrate dose-dependent free radical scavenging activity. nih.gov For instance, a hydroethanolic extract showed significant scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical, with a calculated IC50 value (the concentration required to scavenge 50% of radicals) of 270µg/ml. oup.com Similarly, a methanol (B129727) extract of the plant also exhibited potent DPPH scavenging activity with an IC50 of 0.052 mg/ml and hydroxyl radical scavenging with an IC50 of 0.034 mg/ml. mdpi.com The bacoside fraction isolated from the plant has shown dose-dependent scavenging in DPPH and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical assays. nih.gov While these studies confirm the potent antioxidant capacity of the plant's extracts, which contain this compound, direct quantitative data on the isolated this compound compound's radical scavenging capacity is not extensively detailed in the currently available literature.
Table 1: Free Radical Scavenging Activity of Bacopa monnieri Extracts This table presents findings from extracts containing a mixture of saponins, including this compound.
| Extract/Fraction | Assay | IC50 Value | Source |
|---|---|---|---|
| Hydroethanolic Extract | DPPH | 270 µg/ml | oup.com |
| Methanol Extract | DPPH | 0.052 mg/ml | mdpi.com |
| Methanol Extract | Hydroxyl Radical | 0.034 mg/ml | mdpi.com |
| Bacoside Fraction | DPPH & ABTS | Activity was dose-dependent up to 50 µg | nih.gov |
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH)
Beyond directly neutralizing free radicals, constituents of Bacopa monnieri bolster the body's own defense systems by upregulating key antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and the non-enzymatic antioxidant glutathione (B108866) (GSH), form the first line of defense against oxidative damage. researchgate.net
Preclinical studies consistently show that administration of Bacopa monnieri extracts or its purified bacosides can enhance the activity of these enzymes. In animal models of induced oxidative stress, treatment with Bacopa extracts or Bacoside A led to significantly increased levels of SOD, CAT, and GSH in brain tissues. researchgate.netscispace.com For example, treatment with Bacoside A was found to restore the activities of SOD, CAT, and glutathione peroxidase (GPx) in the brains of rats exposed to cigarette smoke. scispace.com Similarly, in a rat model of diabetic nephropathy, Bacopa monnieri extract administration improved the levels of SOD and GSH. researchgate.netplos.org In models of Parkinson's disease, Bacopa monnieri extract was able to increase depleted GSH levels in the substantia nigra region of the brain. These findings suggest that the saponins within the plant, which include this compound, contribute to neuroprotection by enhancing the endogenous antioxidant network.
Inhibition of Lipid Peroxidation and Oxidative Damage to Cellular Components
Oxidative stress can inflict significant damage on cellular structures, particularly the lipids that make up cell membranes, through a process called lipid peroxidation. This process can lead to loss of membrane integrity and the formation of reactive byproducts, such as malondialdehyde (MDA), which can further damage proteins and DNA.
Saponins from Bacopa monnieri have demonstrated a marked ability to inhibit lipid peroxidation. researchgate.netscispace.com In preclinical models, treatment with Bacopa extracts or Bacoside A has been shown to significantly decrease levels of MDA (often measured as thiobarbituric acid reactive substances, or TBARS) in various tissues, including the brain. researchgate.netplos.org For instance, Bacoside A administration was found to inhibit lipid peroxidation in the brains of rats exposed to cigarette smoke. scispace.com Likewise, in an in vitro model, Bacopa monnieri extract suppressed lipid peroxidation in cultured neurons that were exposed to oxidized LDL. A study evaluating the effects of this compound on human breast cancer cells noted that related saponins induced reactive oxygen species overload in cancer cells, a mechanism often exploited in cancer therapy, while showing less toxicity to normal cells.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govplos.org Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.
Studies have shown that standardized extracts of Bacopa monnieri can activate the Nrf2 pathway. plos.org In cell culture models, treatment with a Bacopa extract led to the nuclear translocation of Nrf2 and a corresponding decrease in its inhibitor, Keap1. plos.org This activation of Nrf2 is believed to be responsible for the observed increase in glutathione synthesis and the expression of other antioxidant enzymes. researchgate.net In animal models, Bacopa treatment restored the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1), leading to reduced oxidative stress and neuroinflammation. mdpi.comresearchgate.net While triterpenoid (B12794562) saponins as a class are known to activate the Nrf2/ARE pathway, specific studies focusing exclusively on the action of this compound on this pathway are limited. plos.org However, research on nanoparticles loaded with a bacopasaponin mixture that included this compound did show promotion of Nrf2 expression and nuclear translocation as part of an antioxidant response.
Anti-Inflammatory Signaling Pathways
Chronic inflammation is a key pathological feature in many diseases. The saponins within Bacopa monnieri, including this compound, exert anti-inflammatory effects by modulating critical signaling pathways that control the production of inflammatory mediators.
Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are signaling proteins that drive the inflammatory response. Overproduction of these cytokines is linked to various inflammatory conditions.
Extracts of Bacopa monnieri and its isolated bacosides have been shown to inhibit the release of these key cytokines. In vitro studies using activated microglial cells (the primary immune cells of the brain) demonstrated that various Bacopa extracts and Bacoside A significantly inhibited the release of TNF-α and IL-6. Further research has confirmed that bacoside fractions can cause a significant decrease in TNF-α release. This modulation of cytokine expression is a crucial component of the plant's neuroprotective and anti-inflammatory activity. nih.gov
Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Pathway Inhibition
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are powerful mediators of inflammation and pain. Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Research indicates that extracts of Bacopa monnieri can inhibit both COX and LOX pathways. A methanolic extract of the plant was found to significantly inhibit 5-LOX, 15-LOX, and COX-2 activities in rat monocytes. In vitro analysis of fractions from this extract revealed that a bacoside-rich fraction effectively inhibited COX-2 with a low IC50 value, indicating potent activity. This direct inhibition of key inflammatory enzymes provides a clear mechanism for the anti-inflammatory properties reported for the plant and its constituent saponins.
Table 2: Inhibition of Inflammatory Enzymes by Bacopa monnieri Fractions This table presents findings from fractions containing a mixture of saponins, including this compound.
| Fraction | Enzyme Target | IC50 Value | Source |
|---|---|---|---|
| Bacoside Fraction | COX-2 | 1.19 µg/ml | |
| Bacoside Fraction | 5-LOX | 68 µg/ml | |
| EtOAc Fraction | COX-2 | 1.32 µg/ml |
Microglial Cell Activation State Modulation
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and disease. nih.govfrontiersin.org They can adopt different activation states, broadly classified as the pro-inflammatory (M1) phenotype and the anti-inflammatory/pro-resolution (M2) phenotype. frontiersin.orgaginganddisease.org In neurodegenerative diseases, chronic activation of M1 microglia contributes to neuronal damage through the release of inflammatory cytokines and reactive oxygen species. frontiersin.orgmdpi.com Consequently, modulating microglial polarization from an M1 to an M2 state is considered a promising therapeutic strategy. frontiersin.orgaginganddisease.org
Preclinical models of neuroinflammation, often induced by lipopolysaccharide (LPS), are widely used to study the effects of potential therapeutic agents on microglial activation. frontiersin.orgnih.govmdpi.com While direct studies on this compound are limited, research on Bacopa monnieri extracts (BME), which contain a mixture of bacopasaponins including this compound, suggests an anti-inflammatory potential. frontiersin.org For instance, some studies have shown that BME can reduce the expression of pro-inflammatory markers such as COX-2, IL-1β, IL-6, and iNOS in in vitro models of neuroinflammation. nih.gov Other natural compounds have demonstrated the ability to suppress M1 microglial activation by inhibiting signaling pathways like NF-κB. frontiersin.orgfrontiersin.org For example, resveratrol (B1683913) has been shown to block the TLR4/NFκB/STATs signaling pathway, thereby reducing M1-mediated microglial stimulation. frontiersin.org Although these findings point to the potential of Bacopa monnieri constituents to modulate neuroinflammation, further preclinical studies are required to specifically determine the effect of this compound on microglial M1/M2 polarization and its underlying molecular mechanisms.
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| Bacopa monnieri Extract | In vitro (LPS-induced RAW264.7 cells) | Inhibited gene expression of inflammatory markers COX2 and iNOS. | nih.gov |
| Bacopa monnieri Extract | In vitro (Interferon-γ and TNF-α stimulated SH-SY5Y cells) | Reduced levels of COX-2, IL-1β, IL-6, and iNOS. | nih.gov |
Anti-Amyloidogenic and Anti-Tau Mechanisms in Preclinical Models
The aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation and aggregation of tau protein are central pathological hallmarks of Alzheimer's disease. nih.govnih.gov Therapeutic strategies are increasingly focused on inhibiting these processes. mdpi.commdpi.com
The self-assembly of Aβ peptides into toxic oligomers and insoluble fibrils is a key event in Alzheimer's pathology. nih.govmdpi.com Several studies have investigated the potential of Bacopa monnieri and its constituents to interfere with this process. In vitro studies have demonstrated that extracts of Bacopa monnieri and its active component, Bacoside A, can inhibit the fibrillation of the Aβ42 peptide. nih.govnih.gov Pre-incubation of Bacoside A with Aβ42 significantly reduced the formation of fibrils. nih.gov Furthermore, atomic force microscopy has been used to show that some compounds can directly disrupt the structure of preformed Aβ fibrils, converting them into amorphous, non-toxic aggregates. biomolther.org While this compound is a known constituent of Bacopa monnieri, specific preclinical studies detailing its direct inhibitory effect on Aβ aggregation and fibrillation are needed to confirm its role in anti-amyloidogenic mechanisms. frontiersin.orgnih.gov
| Compound/Extract | Model | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Bacoside A | In vitro (Aβ42 peptide) | Inhibition of fibril formation | Significantly inhibited Aβ42 fibrillation in buffer solution and in the presence of membrane vesicles. | nih.gov |
| Bacopa monnieri Extract | In vitro (Aβ42 peptide) | Inhibition of fibrillation | Reduced the aggregation of Aβ42. | nih.gov |
| Amentoflavone (Biflavonoid) | In vitro (Aβ1-42 peptide) | Inhibition of fibrillization and disaggregation of preformed fibrils | Concentration-dependent inhibition of Aβ1–42 fibril formation and disruption of preformed fibrils into amorphous aggregates. | biomolther.org |
Pathological hyperphosphorylation of the tau protein leads to its detachment from microtubules and aggregation into neurofibrillary tangles, another hallmark of Alzheimer's disease. nih.govmdpi.complos.org In vitro studies have shown that phosphorylation of tau by kinases like GSK-3β is sufficient to induce the formation of tangle-like filament structures. nih.gov Research on ethanolic extracts of Bacopa monnieri has shown an ability to inhibit tau aggregation in vitro and reduce the load of phosphorylated tau in formaldehyde-stressed Neuro2a cells. nih.gov The same study suggested that the extract's effect might be linked to a reduction in the phosphorylation of GSK-3β. nih.gov While this compound is a component of these extracts, its specific contribution to the inhibition of tau phosphorylation and aggregation has not been individually elucidated in preclinical models and warrants further investigation. bmsce.ac.in
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| Bacopa monnieri Ethanolic Extract | In vitro (Tau protein) | Inhibited tau aggregation. | nih.gov |
| Bacopa monnieri Ethanolic Extract | In vitro (Formaldehyde-stressed Neuro2a cells) | Reduced phospho-tau load and decreased phosphorylation of GSK-3β. | nih.gov |
Inhibition of Amyloid-Beta Aggregation and Fibrillation
Cellular Homeostasis and Survival Mechanisms
This compound and related compounds are being investigated for their potential to support fundamental cellular processes that are often compromised in neurodegenerative diseases, including mitochondrial function and the regulation of programmed cell death (apoptosis).
Mitochondria are crucial for neuronal survival, providing ATP for cellular processes and buffering intracellular calcium. nih.gov Mitochondrial dysfunction is a key feature of many neurodegenerative diseases. researchgate.netbiorxiv.org Studies on standardized extracts of Bacopa monnieri (BM) have demonstrated a protective effect on mitochondria in preclinical models. In dopaminergic SK-N-SH cells exposed to toxins like MPP+ and paraquat, pretreatment with BM extract preserved the mitochondrial membrane potential and maintained the activity of mitochondrial complex I. researchgate.netoup.com This preservation of mitochondrial function is significant as the impairment of complex I activity is implicated in the pathophysiology of Parkinson's disease. oup.com Similarly, in a rat model of Parkinson's disease, Bacoside-A treatment attenuated the impairment of mitochondrial complex I activity. fortunejournals.com These neuroprotective effects are often linked to the antioxidant properties of bacosides, which help maintain the structural and functional integrity of the mitochondrial membrane. oup.com Although this compound is a constituent of these protective extracts, its specific role in preserving mitochondrial function needs to be directly established through further research. scispace.com
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| Standardized Bacopa monnieri Extract | In vitro (MPP+-treated SK-N-SH cells) | Preserved mitochondrial membrane potential and restored mitochondrial complex I activity. | researchgate.netoup.com |
| Bacoside A | In vivo (6-OHDA induced rats) | Attenuated impaired Mitochondrial Complex I activity. | fortunejournals.com |
| Bacopa monnieri Extract | In vitro (H2O2-treated SH-SY5Y neuroblastoma cells) | Stabilized mitochondrial membrane potential. | sci-hub.se |
Apoptosis is a form of programmed cell death that is essential for normal development but can contribute to neurodegeneration when dysregulated. frontiersin.orgnih.gov The apoptosis cascade involves initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. frontiersin.org Caspase-9 is activated within a complex called the apoptosome, which forms following the release of cytochrome c from the mitochondria. frontiersin.org Activated caspase-9 then cleaves and activates caspase-3, leading to the dismantling of the cell. frontiersin.org
Preclinical studies suggest that constituents of Bacopa monnieri can modulate these apoptotic pathways. A methanolic extract of the plant was shown to stabilize caspase-3 activity in neuroblastoma cells, thereby exerting a neuroprotective effect. sci-hub.se In a study on human glioblastoma cells, Bacoside A was found to induce cell death. nih.gov Furthermore, Bacoside A has been shown to downregulate pro-apoptotic regulators including caspase-3 and caspase-9 in neurons. explorationpub.com This suggests a potential neuroprotective mechanism by inhibiting key players in the apoptotic cascade. While these findings are promising, the direct effects of this compound on caspase-3 and caspase-9 in the context of neuroprotection require specific investigation.
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| Bacopa monnieri Methanolic Extract | In vitro (SH-SY5Y neuroblastoma cells) | Stabilized caspase-3 activity. | sci-hub.se |
| Bacopa monnieri Ethanolic Extract | In vitro (Neuro2a cells) | Reduced caspase-3 activity. | nih.govmdpi.com |
| Bacoside A | In vivo (AlCl3-induced rats) | Downregulated pro-apoptotic regulators including caspase-3 and caspase-9. | explorationpub.com |
Modulation of Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein folding and trafficking. When unfolded or misfolded proteins accumulate, a state known as ER stress occurs, which activates the unfolded protein response (UPR) to restore homeostasis or trigger apoptosis if the stress is prolonged. mdpi.comnih.govnih.govnih.gov The mechanism of action for the broader Bacopa monnieri extract is suggested to potentially involve the modulation of ER stress, among other pathways. preprints.orgresearchgate.netresearchgate.net Some studies on saponins from Bacopa monnieri have indicated a role in preventing ER stress in non-mammalian models like C. elegans. frontiersin.org However, based on available preclinical data, there are currently no specific studies that have investigated or demonstrated the direct effect of the isolated compound this compound on ER stress pathways or the UPR.
Preclinical Investigations of this compound in Disease Models
Preclinical studies using cell lines and animal models are fundamental for elucidating the therapeutic potential of individual compounds. While the crude extract of Bacopa monnieri has been extensively studied, research focusing specifically on the isolated this compound is more limited.
Neuroblastoma Cells: The human neuroblastoma cell line SH-SY5Y is widely used as an in vitro model for neuronal studies, including research on neurodegenerative diseases and neurotoxicity. researchgate.netjrespharm.compreprints.orgmdpi.comscispace.comnih.gov Numerous studies have demonstrated the neuroprotective effects of crude Bacopa monnieri extract against oxidative damage in human neuroblastoma cell lines such as SH-SY5Y and IMR32. frontiersin.orgresearchgate.netsci-hub.seresearchgate.net These protective effects are often attributed to the antioxidant properties of the plant's various constituents. frontiersin.orgsci-hub.se However, specific investigations into the direct effects of isolated this compound on neuroblastoma cell lines are not available in the current scientific literature. Research has predominantly focused on the effects of the whole plant extract or other major saponins like bacopaside (B14799058) I and bacopasaponin C. researchgate.netresearchgate.net
Cancer Cell Lines: In contrast, the effects of this compound have been specifically evaluated in cancer cell lines. In a study that isolated four dammarane (B1241002) saponins (bacopasaponins C, D, E, and F) from Bacopa monniera, researchers assessed their toxic effects on two types of human breast cancer cell lines: the hormone-responsive MCF7 and the triple-negative MDA-MB-231. researchgate.net The results showed that all four bacopasaponins had a dose-dependent toxic effect on both cell lines. researchgate.net
A substantial body of preclinical research using in vivo animal models has explored the therapeutic potential of Bacopa monnieri extracts and its major constituents, such as Bacoside A and Bacopaside I. These studies have demonstrated benefits in various rodent models, including:
Cognitive Impairment: Amelioration of memory deficits in models of Alzheimer's disease and scopolamine-induced amnesia. frontiersin.orgnih.goviomcworld.orgfrontiersin.org
Neurodegeneration: Neuroprotective effects in rat and mouse models of Parkinson's disease. researchgate.netfrontiersin.orgnih.govresearchgate.net
Pain: Alleviation of allodynia and hyperalgesia in rodent models of neuropathic pain. jst.go.jpnih.govresearchgate.netnih.govmdpi.com
Despite these extensive investigations into the parent plant's extract and other related saponins, there is a notable lack of published in vivo studies focusing specifically on the isolated compound this compound. Therefore, its specific effects within animal models of cognitive impairment, neurodegeneration, or pain have not yet been reported.
Specific research has highlighted the cytotoxic potential of this compound against human breast cancer cell lines. researchgate.net In a comparative study, this compound was identified as the most potent among four tested bacopasaponins (C-F). researchgate.net
The compound induced significant alterations in the normal cytomorphology of both MCF7 and MDA-MB-231 cells and triggered apoptosis after 48 hours of treatment. researchgate.net Mechanistic analysis through western blotting revealed that the induced apoptosis occurs via the intrinsic pathway. In MCF7 cells, the involvement of caspase-9 was confirmed, while in MDA-MB-231 cells, both caspase-9 and caspase-3 were implicated. The study noted no detectable caspase-8 activity, ruling out the extrinsic apoptotic pathway. researchgate.net
Crucially, at concentrations effective against cancer cells, this compound demonstrated much lower toxicity in normal human peripheral blood lymphocytes, with over 85% cell survival, suggesting a degree of selectivity for cancer cells. researchgate.net
| Cell Line | Description | IC50 (µM) | Source |
|---|---|---|---|
| MCF7 | Hormone-responsive breast cancer | 32.44 | researchgate.net |
| MDA-MB-231 | Triple-negative breast cancer | 30.00 | researchgate.net |
Structure Activity Relationships Sar of Bacopasaponin F
Comparative Analysis of Bacopasaponin F Structure with Related Saponins (B1172615)
This compound belongs to the dammarane-type triterpenoid (B12794562) saponins, a major class of bioactive compounds in Bacopa monnieri. researchgate.net Its structure, along with that of the closely related Bacopasaponin E, was elucidated through spectroscopic methods. iomcworld.comiomcworld.com Both are bisdesmosidic glycosides of the aglycone jujubogenin (B1254797). researchgate.netnih.gov This distinguishes them from several other prominent saponins in the plant, such as Bacopasaponin C, which possess a pseudojujubogenin aglycone. mdpi.comnih.gov
A comparative look at this compound and other key saponins from Bacopa monnieri reveals the subtle yet significant structural diversity that governs their biological activity.
Table 1: Structural Comparison of this compound and Related Bacopa Saponins
| Compound Name | Aglycone Moiety | Key Sugar Moieties | Reference(s) |
|---|---|---|---|
| This compound | Jujubogenin | Bisdesmoside (two sugar chains) | researchgate.net, nih.gov |
| Bacopasaponin E | Jujubogenin | Bisdesmoside (two sugar chains) | researchgate.net, nih.gov |
| Bacopasaponin C | Pseudojujubogenin | Glucose, Rhamnose | mdpi.com, nih.gov, nih.gov |
| Bacoside A3 | Jujubogenin | Trigycosidic | nih.gov, nih.gov |
| Bacopaside (B14799058) II | Jujubogenin | Trigycosidic | nih.gov, nih.gov |
| Bacopaside X | Jujubogenin | Trigycosidic | mdpi.com, nih.gov |
This table is interactive. Click on the headers to sort the data.
Influence of Glycosidic Linkages and Aglycone Moiety on Biological Activities
The biological effects of saponins are dictated by both the hydrophobic aglycone and the hydrophilic sugar chains. mdpi.com The nature of the aglycone (jujubogenin vs. pseudojujubogenin) and the number, type, and linkage of the sugar moieties are critical determinants of activity.
Studies on saponins from neuropharmacologically active plants suggest that the parent compounds may be metabolized in vivo through the cleavage of glycosidic bonds, and these resulting metabolites, including the aglycones, can exhibit enhanced biological activity and better pharmacokinetic profiles. nih.govplos.org For instance, the aglycones of bacosides, jujubogenin and pseudojujubogenin, demonstrate better central nervous system (CNS) drug-like properties, including higher predicted blood-brain barrier penetration, compared to their parent glycosides. nih.gov
The type of aglycone is crucial. Research on the chemical-genetic interactions of Bacopa monnieri constituents found that the presence of a pseudojujubogenin aglycone, as seen in bacopasaponin C, was necessary for specific cytotoxic activity against yeast cells deficient in the DNA repair endonuclease RAD1. mdpi.com This highlights that even subtle changes in the aglycone structure can lead to different biological targets and effects.
Furthermore, the sugar chains are not merely for solubility; they play a direct role in activity. The terminal glucose unit on bacopasaponin C, for example, is thought to be responsible for its antileishmanial properties by targeting specific receptors on the parasite's cells. nih.gov The specific arrangement and type of sugars attached to the jujubogenin core of this compound are therefore expected to modulate its interaction with biological membranes and specific protein targets, thereby defining its unique activity profile.
Identification of Key Pharmacophores for Specific Biological Targets
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. ekb.eg For saponins like this compound, the key pharmacophoric features generally involve the amphiphilic nature of the molecule, comprising the rigid, hydrophobic triterpenoid skeleton and the flexible, hydrophilic sugar moieties. mdpi.com
This amphiphilicity allows saponins to interact with and insert into cell membranes, which is a primary mechanism for many of their biological effects. mdpi.com The specific three-dimensional arrangement of hydroxyl groups, the aglycone ring structure, and the sugar chains create a unique interaction profile.
Molecular docking studies have helped to identify potential pharmacophores for Bacopa saponins. For example, in a study investigating inhibitors for Parkinson's disease, the interaction of a bacosaponin with the LRRK2 protein revealed a pharmacophore involving multiple hydrogen bond interactions with specific amino acid residues at the receptor-ligand site. researchgate.net Similarly, when bacosaponins were docked with the DJ-1 protein, another target for Parkinson's, potential interactions were identified, suggesting a basis for their neuroprotective effects. researchgate.net While these studies did not specifically use this compound, they illustrate that the core saponin (B1150181) structure provides a scaffold for key interactions, such as hydrogen bonds and hydrophobic contacts, which constitute the pharmacophore.
Computational Chemistry and Molecular Docking Studies of this compound
Computational chemistry, particularly molecular docking, is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). openaccessjournals.com This in silico approach provides valuable insights into the potential mechanisms of action and structure-activity relationships at a molecular level. ekb.eg
This compound has been included in computational studies to evaluate its potential against various biological targets. In one study, its binding affinity for Caspase-3 and Tau Protein Kinase I, two proteins implicated in Alzheimer's disease, was assessed. thepharmajournal.com The results indicated that while this compound did show interaction, other saponins like Bacopasaponin G exhibited more favorable binding energies. thepharmajournal.com
Another study utilized reverse pharmacophore matching and network pharmacology to investigate the components of Bacopa monnieri for the treatment of non-alcoholic fatty liver disease (NAFLD), which included this compound as one of the active ingredients. sciencescholar.us
Table 2: Molecular Docking Results for this compound against Alzheimer's Disease Targets
| Target Protein | Binding Energy (kcal/mol) | Compared Ligands with Higher Affinity | Reference |
|---|---|---|---|
| Caspase-3 (CASP-3) | Not explicitly stated, but lower than top binders | Bacopasaponin G (-9.6), Bacopaside III (-9.2) | thepharmajournal.com |
| Tau Protein Kinase I (TPK I) | Not explicitly stated, but lower than top binders | Bacopasaponin N2 (-9.1), Bacopasaponin G (-8.8) | thepharmajournal.com |
This table is interactive. Click on the headers to sort the data.
These computational analyses, while preliminary, underscore the importance of specific structural features. The slightly lower binding affinities of this compound compared to its close structural relatives in these specific models suggest that subtle differences in the aglycone or the glycosylation pattern can significantly influence how the molecule fits into the binding pocket of a target protein. thepharmajournal.com Further dedicated docking and molecular dynamics simulation studies on this compound are needed to fully map its interaction profiles against a wider range of biological targets.
Pharmacokinetic and Metabolic Profiling of Bacopasaponin F
Absorption and Distribution in Preclinical Models
The absorption of saponins (B1172615), including Bacopasaponin F, from the gastrointestinal tract is generally low. This poor absorption is attributed to their high molecular weight, complex structure, and relatively high polarity, which limits their ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. nih.gov Studies on Bacopa monnieri extracts suggest that the constituent bacosides are nonpolar glycosides that can cross the blood-brain barrier (BBB), potentially through lipid-mediated passive diffusion, which is crucial for their neurological effects. nih.gov The biodistribution of these compounds to the brain has been affirmed using radiolabeled compounds. nih.gov
Computational, or in silico, analyses provide further insight into the likely ADME properties of this compound's core structure. Analysis of jujubogenin (B1254797), the aglycone (non-sugar part) of this compound, predicts very low Caco-2 permeability, an indicator of poor intestinal absorption. neist.res.innih.gov Furthermore, predictions suggest a high degree of plasma protein binding (PPB) for jujubogenin, at over 98%. neist.res.in This high binding would restrict its distribution into tissues, leaving only the unbound fraction pharmacologically active. Despite poor predicted absorption, some bacopasaponins have shown potential to penetrate the BBB in computational models, which is a critical factor for compounds with nootropic activity. nih.gov
Metabolic Pathways and Metabolite Identification in Biological Systems
Upon oral administration, saponin (B1150181) glycosides like this compound undergo significant metabolism, primarily mediated by the gut microbiota. nih.govmdpi.com The complex sugar chains attached to the saponin aglycone are sequentially hydrolyzed by bacterial enzymes. mdpi.com This biotransformation is a crucial step, as it releases the aglycone (in this case, jujubogenin) and various intermediate glycosides, which may be more readily absorbed and possess different biological activities than the parent compound. mdpi.comscience.gov The primary metabolites of Bacopa saponins are their aglycones, jujubogenin and its isomer, pseudojujubogenin. science.govresearchgate.net
Metabolomics studies on individuals consuming Bacopa monnieri (Brahmi) have identified changes in several key metabolic pathways, suggesting a systemic impact beyond direct saponin activity. These altered pathways, identified in plasma and fecal samples, indicate that the effects of Bacopa saponins may be linked to broad metabolic shifts. researchgate.net
Metabolic Pathways Potentially Affected by Bacopa Saponin Metabolites
The table below summarizes metabolic pathways found to be altered in metabolomics studies following the consumption of Brahmi essence. This suggests the potential downstream effects of metabolites derived from Bacopa saponins, including this compound.
| Metabolic Pathway | Potential Significance | Supporting Evidence |
|---|---|---|
| Aminoacyl-tRNA Biosynthesis | Essential for protein synthesis and can influence neurotransmitter production. researchgate.net | Identified as a major altered pathway in plasma and fecal samples. researchgate.net |
| Phenylalanine, Tyrosine, and Tryptophan Biosynthesis | These aromatic amino acids are precursors to key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. researchgate.net | Observed as a primary altered pathway in human studies. researchgate.net |
| Valine, Leucine, and Isoleucine Biosynthesis/Degradation | Involved in energy production and protein synthesis. researchgate.net | Noted as a significantly affected pathway. researchgate.net |
| Phenylalanine Metabolism | Directly relates to the production and balance of critical neurotransmitters. researchgate.net | Found to be a major altered pathway. researchgate.net |
Excretion Routes and Clearance Mechanisms
The excretion of large, polar molecules like saponins and their metabolites primarily occurs via the biliary system. scispace.com After absorption and potential metabolism in the liver, these compounds are actively secreted into the bile, which is then released into the intestine. scispace.com The substances are ultimately eliminated from the body in the feces. scispace.com This route is typical for compounds with a molecular weight greater than 300-500 g/mol that are not efficiently filtered by the kidneys. scispace.com
Any portion of the smaller aglycone metabolites, such as jujubogenin, that enters systemic circulation may undergo further metabolism (e.g., glucuronidation) in the liver to increase water solubility, followed by renal excretion into the urine. scispace.com Computational models for jujubogenin predict a clearance (CL) value of 23.912, though the units and context of this prediction require preclinical verification. neist.res.in
Bioavailability Enhancement Strategies for Saponins
The inherently low oral bioavailability of saponins due to poor solubility and low intestinal permeability is a major challenge for their therapeutic application. nih.gov To overcome these limitations, various advanced formulation and delivery strategies are being explored to protect the saponins from degradation and improve their absorption. science.gov
Nanoformulations are a particularly promising approach. By encapsulating saponins in nanoscale carriers, their solubility can be increased, their stability in the gastrointestinal tract can be improved, and their transport across the intestinal membrane can be facilitated. nih.gov
Strategies for Enhancing Saponin Bioavailability
The following interactive table details several key strategies being investigated to enhance the bioavailability of saponins like this compound.
| Enhancement Strategy | Mechanism of Action | Key Advantages |
|---|---|---|
| Nanoemulsions | Consist of small lipid droplets dispersed in an aqueous phase, which increases the surface area for absorption and can facilitate transport through the lymphatic system. nih.gov | Enhances solubility of fat-soluble compounds; can be rapidly digested and absorbed. nih.gov |
| Liposomes | Vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from enzymatic degradation and mimicking cell membranes to facilitate uptake. nih.gov | Biocompatible; protects drug from degradation; can be designed for targeted delivery. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix that can encapsulate lipophilic compounds. Offers controlled and sustained release profiles. | High stability; controlled release; protects encapsulated compounds. |
| Polymeric Nanoparticles | Utilizes biodegradable polymers to form a matrix that encapsulates the drug, offering protection and controlled release. | High encapsulation efficiency; sustained release; can be functionalized for targeting. |
| Micronization | Reduces the particle size of the compound, which increases the surface area-to-volume ratio, thereby improving the dissolution rate in the gastrointestinal fluids. | Simple physical modification; improves dissolution rate of poorly soluble compounds. |
Advanced Analytical Techniques for Characterization and Quantification of Bacopasaponin F
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry is a cornerstone technique for the structural elucidation of natural products like Bacopasaponin F. nsc.ru It provides highly accurate mass measurements, which are fundamental to determining the elemental composition of a molecule. currenta.de
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of this compound, often with an accuracy of up to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This level of precision allows for the confident determination of its molecular formula. currenta.de HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, reveal the isotopic pattern of the molecule, which serves as a specific fingerprint for its elemental composition. currenta.de
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. currenta.de This fragmentation pattern is crucial for elucidating the structure of the saponin (B1150181), including the nature and sequence of its sugar moieties and the structure of the aglycone. For instance, in the analysis of saponins (B1172615) from Bacopa species, MS/MS can differentiate between jujubogenin (B1254797) and pseudojujubogenin glycosides based on characteristic fragment ions. scholars.directscholars.direct Specifically, jujubogenin glycosides often show a characteristic in-source fragmentation at m/z 455 [aglycone + H-H₂O]⁺, while pseudojujubogenin glycosides exhibit a fragment at m/z 473 [aglycone + H]⁺. scholars.directscholars.directafjbs.com
Table 1: Key Mass Spectrometry Parameters for Structural Elucidation
| Parameter | Description | Relevance to this compound |
| Mass Accuracy | The ability to measure the mass of an ion to several decimal places. | Enables the determination of the elemental formula. currenta.de |
| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Allows for the observation of the isotopic pattern, confirming the elemental composition. currenta.de |
| Fragment Analysis | The study of fragment ions produced by the dissociation of the molecular ion. | Provides structural information about the aglycone and sugar units. currenta.de |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing complex extracts of Bacopa monnieri, where numerous saponins, including this compound, coexist. scholars.directresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS offers a sensitive and accurate platform for both identifying and quantifying metabolites in different parts of the Bacopa plant. biomedres.us LC-ESI-QTOF-MS has been successfully used to characterize dammarane (B1241002) triterpenoid (B12794562) glycosides in B. monnieri. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, typically used for the analysis of volatile and semi-volatile compounds. scirp.orgfilab.fr While direct analysis of intact saponins like this compound by GC-MS is not common due to their low volatility, it can be employed for the analysis of the aglycone portion after hydrolysis or for profiling other, more volatile compounds in Bacopa extracts. glycoscience.ruresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While MS provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive confirmation of the chemical structure of this compound. researchgate.netscirp.orgglycoscience.ru NMR provides detailed information about the connectivity of atoms within the molecule. emerypharma.com
One-dimensional (1D) NMR, specifically ¹H-NMR and ¹³C-NMR, provides initial information about the types and numbers of protons and carbons in the molecule. emerypharma.comslideshare.net However, for a complex structure like this compound, 2D NMR techniques are essential for unambiguous structural assignment. slideshare.netlibretexts.orgemory.edu
Correlation Spectroscopy (COSY) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the spin system. emerypharma.comresearchgate.netprinceton.eduhuji.ac.il
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H single bond connectivities. researchgate.netprinceton.educreative-biostructure.com
Heteronuclear Multiple Bond Correlation (HMBC) : This technique shows correlations between protons and carbons that are separated by two to four bonds, which is critical for assembling the complete carbon skeleton and identifying the attachment points of the sugar moieties to the aglycone. researchgate.netprinceton.educreative-biostructure.com
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close to each other in space, which is vital for determining the stereochemistry of the molecule. researchgate.netprinceton.eduhuji.ac.il
The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the structure of this compound. researchgate.net
Table 2: Overview of 2D NMR Techniques for Structural Elucidation
| 2D NMR Technique | Information Provided | Application for this compound |
| COSY | Shows correlations between coupled protons (¹H-¹H). princeton.eduhuji.ac.il | Identifies neighboring protons within the sugar units and the aglycone. |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). princeton.educreative-biostructure.com | Assigns specific protons to their corresponding carbons. |
| HMBC | Shows long-range correlations between protons and carbons (2-4 bonds). princeton.educreative-biostructure.com | Determines the connectivity between sugar units and the aglycone, and the overall carbon framework. |
| NOESY | Identifies protons that are close in space. princeton.eduhuji.ac.il | Helps to determine the relative stereochemistry and 3D conformation. |
Development and Validation of Quantitative Analytical Methods (e.g., HPLC-DAD, HPLC-ELSD)
For the routine quantification of this compound in herbal extracts and formulations, robust and validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. afjbs.complazi.orgresearchgate.net
HPLC with Diode-Array Detection (HPLC-DAD) : This method combines the separation power of HPLC with the detection capabilities of a DAD, which can monitor absorbance at multiple wavelengths simultaneously. plazi.orgrhhz.netrjpharmacognosy.ir While this compound lacks a strong chromophore, detection at low UV wavelengths (around 205 nm) is often employed for the quantification of bacosides. researchgate.net Method validation ensures accuracy, precision, linearity, and sensitivity. science.gov
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) : HPLC-ELSD is another valuable technique for quantifying compounds like saponins that lack a UV chromophore. plazi.org The detector response is based on the light scattered by the analyte particles after the mobile phase has been evaporated, making it a more universal detector for non-volatile compounds. A high-performance liquid chromatographic method using a silica-based monolithic column coupled with an ELSD has been reported for the quantification of various bacosides. plazi.org
The development of these quantitative methods is crucial for the standardization of Bacopa monnieri extracts, ensuring consistent quality and composition. researchgate.netjst.go.jp
Derivatization, Analog Synthesis, and Medicinal Chemistry Perspectives
Chemical Modification Strategies for Bacopasaponin F
Currently, there is a notable lack of published scientific literature detailing specific chemical modification strategies that have been applied to this compound. Research on the derivatization of saponins (B1172615) from Bacopa monnieri has predominantly focused on the more abundant constituents, such as bacoside A3 and bacopasaponin C. While general strategies for saponin (B1150181) modification, such as esterification, etherification, or glycosidic bond cleavage followed by re-glycosylation, could theoretically be applied to this compound, specific examples of such applications are not available in current research. The complex structure of this compound, with its multiple hydroxyl groups and sugar moieties, presents numerous possibilities for chemical alteration, though these have yet to be explored and documented.
Synthesis of Novel this compound Analogs for Enhanced Efficacy or Specificity
Consistent with the lack of information on its chemical modification, there are no reports on the synthesis of novel analogs of this compound. The development of synthetic or semi-synthetic analogs is a crucial step in medicinal chemistry to improve upon the therapeutic potential of a lead compound. For saponins, this can involve altering the sugar chain or modifying the aglycone backbone to influence biological activity. Research on other saponins has shown that such modifications can lead to analogs with enhanced properties. However, the scientific community has not yet extended these efforts to this compound, and as such, there are no known novel analogs designed for enhanced efficacy or specificity.
Evaluation of Semisynthetic Derivatives in Preclinical Models
Given the absence of synthesized derivatives or analogs of this compound, there are no preclinical evaluations of such compounds to report. However, the parent compound, this compound, has undergone some preclinical investigation. A study assessing its cytotoxic effects demonstrated its potential against human breast cancer cell lines.
In this study, this compound was evaluated for its in vitro cytotoxicity against MCF7 and MDA-MB-231 human breast cancer cells. The results indicated that this compound exhibited cytotoxic activity against these cell lines. biocrick.com The findings from this research suggest that this compound itself has biological activity that could be a starting point for the development of more potent anticancer agents through derivatization, should such research be undertaken in the future.
Table 1: Preclinical Evaluation of this compound
| Cell Line | Activity | Findings | Reference |
|---|---|---|---|
| MCF7 (Human Breast Cancer) | Cytotoxic | Exhibited cytotoxic effects in vitro. | biocrick.com |
Structure-Based Drug Design Approaches for this compound
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design and optimize potential drug candidates. While comprehensive SBDD campaigns focused on this compound have not been reported, several in silico studies have included this saponin in molecular docking simulations to predict its binding affinity to various biological targets.
These computational studies provide a preliminary understanding of the potential interactions between this compound and proteins implicated in various diseases. For instance, this compound has been docked against targets relevant to Alzheimer's disease and viral diseases. nih.govmdpi.com In one study targeting the RNA-dependent RNA polymerase (RdRp) of Coxsackievirus A16, this compound was identified as a potential inhibitor based on its predicted binding energy. mdpi.com Another in silico investigation exploring potential inhibitors for Alzheimer's disease-related proteins also included this compound in its panel of tested compounds.
These in silico findings, while not a substitute for experimental validation, offer a foundation for future structure-based drug design efforts. They can guide the rational design of this compound derivatives with improved binding affinities and selectivity for specific targets. However, to date, these computational predictions have not been followed up with the synthesis and experimental testing of designed analogs.
Table 2: In Silico Docking Studies Involving this compound
| Target Protein | Disease Context | Predicted Activity | Reference |
|---|---|---|---|
| RNA-dependent RNA polymerase (RdRp) of Coxsackievirus A16 | Hand, Foot, and Mouth Disease | Potential Inhibitor | mdpi.com |
| Caspase-3 | Alzheimer's Disease | Potential Inhibitor | |
| Tau protein kinase I | Alzheimer's Disease | Potential Inhibitor |
Research Gaps and Future Directions in Bacopasaponin F Studies
In-depth Elucidation of Specific Biosynthetic Enzymes
The biosynthetic pathway of triterpenoid (B12794562) saponins (B1172615), including Bacopasaponin F, is hypothesized to occur through the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. proquest.compeerj.comnih.gov These pathways lead to the formation of intermediates like farnesyl pyrophosphate (FPP). proquest.compeerj.com However, the specific enzymes that catalyze the intricate steps leading to the synthesis of this compound are largely unknown.
Key enzymes such as squalene (B77637) synthase (SQS) and beta-amyrin (B1666858) synthase (β-AS) are crucial in the synthesis of saponins. nih.gov Furthermore, cytochrome P450s and UDP-glycosyltransferases (UGTs) are involved in the later steps of creating the diverse structures of bacosides by modifying the jujubogenin (B1254797) and pseudojujubogenin aglycones. nih.gov A significant research gap exists in identifying and characterizing the precise enzymes responsible for the specific glycosylation patterns of this compound. Future research should focus on:
Identification and characterization: Isolating and functionally characterizing the specific cytochrome P450s and UGTs involved in the biosynthesis of this compound.
Gene expression studies: Investigating the expression of genes encoding these enzymes in different tissues and developmental stages of Bacopa monnieri to understand the regulation of this compound production.
Metabolic engineering: Exploring the potential of metabolic engineering in Bacopa monnieri or heterologous systems to enhance the production of this compound by overexpressing key biosynthetic enzymes. nih.gov
Comprehensive Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Unravel Molecular Networks
To date, most research has focused on the general phytochemical profile of Bacopa monnieri extracts. frontiersin.orgsci-hub.se While these studies have identified this compound as a constituent, a detailed understanding of its interaction within the broader molecular network is lacking. nih.gov Multi-omics approaches offer a powerful tool to bridge this gap. nih.govembopress.orgresearchgate.net
Metabolomic and lipidomic analyses have shown that the levels of various phytochemicals, including this compound, differ significantly across the leaves, stems, and roots of Bacopa monnieri, with the highest concentrations often found in the leaves. biomedres.us
Future research should employ integrated multi-omics strategies to:
Correlate omics data: Integrate metabolomic data, specifically tracking this compound levels, with transcriptomic and proteomic data to identify regulatory genes and proteins associated with its biosynthesis and mechanism of action.
Network analysis: Construct molecular networks to visualize the interactions between this compound, other metabolites, proteins, and genes, providing a holistic view of its role in the plant's biology and its effects on biological systems.
Comparative omics: Compare the multi-omics profiles of different Bacopa monnieri chemotypes to understand the genetic and environmental factors that influence this compound production.
Advanced in vivo Imaging and Biomarker Studies in Preclinical Models
While in vivo studies have been conducted on Bacopa monnieri extracts, there is a notable absence of research specifically utilizing advanced in vivo imaging techniques to study the effects of isolated this compound. nih.govfrontiersin.org Such techniques are crucial for understanding the compound's pharmacokinetics, biodistribution, and target engagement in living organisms.
Future studies should incorporate:
Neuroimaging: Techniques like magnetic resonance spectroscopy (MRS) could be used to non-invasively study the in vivo effects of this compound on brain neurochemistry and metabolism. nih.gov
Fluorescence Imaging: In vitro fluorescence imaging has been used to study the effect of Bacopa monnieri extract on β-amyloid aggregation. nih.gov This could be extended to in vivo models using labeled this compound to track its distribution and interaction with pathological hallmarks.
Biomarker Discovery: Preclinical studies should focus on identifying and validating biomarkers that can track the therapeutic response to this compound. This could include measuring levels of inflammatory markers, oxidative stress indicators, or specific proteins in relevant tissues and biofluids. unifi.itresearchgate.net For instance, studies on Bacopa extracts have shown effects on dopamine (B1211576) levels and pro-inflammatory cytokines, which could serve as potential biomarkers. frontiersin.orgfrontiersin.org
Exploration of Novel Therapeutic Targets and Signaling Pathways
Research into the therapeutic targets of Bacopa monnieri constituents has implicated several pathways, including the Notch signaling pathway, NF-κB, and those related to oxidative stress. frontiersin.orgsci-hub.senih.gov However, the specific molecular targets and signaling pathways modulated by this compound remain largely unexplored.
A cheminformatics and systems pharmacology approach has been used to predict potential targets for a range of Bacopa phytochemicals, but experimental validation for this compound is needed. nih.gov Molecular docking studies have also been employed to investigate the interaction of Bacopa compounds with targets like BACE1, caspase-3, and Tau protein kinase I. phcogrev.combiorxiv.org
Future research should aim to:
Target Identification: Utilize techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to identify the direct binding partners and molecular targets of this compound.
Pathway Analysis: Investigate the downstream effects of this compound on key signaling pathways implicated in neurodegeneration and cancer, such as the PI3K/Akt, MAPK, and apoptotic pathways. sci-hub.se
Receptor Binding Assays: Conduct receptor binding studies to determine if this compound interacts with specific neurotransmitter receptors or other cell surface receptors relevant to CNS disorders.
Development of Advanced Delivery Systems for this compound
The therapeutic potential of many phytochemicals is limited by poor bioavailability. While the development of advanced delivery systems has been explored for general Bacopa saponins and specifically for Bacopasaponin C, there is a lack of research focused on optimizing the delivery of this compound. scribd.comtandfonline.comresearchgate.net
Studies on Bacopasaponin C have demonstrated that encapsulation in liposomes, niosomes, microspheres, and nanocapsules can protect the compound from degradation and enhance its efficacy. scribd.comtandfonline.com These delivery systems can improve site-specific drug delivery and reduce potential side effects. tandfonline.com
Future research in this area should focus on:
Formulation Development: Designing and optimizing various nano-formulations such as nanoparticles, nanoemulsions, and liposomes specifically for this compound to improve its solubility, stability, and permeability across biological barriers like the blood-brain barrier. scribd.comresearchgate.net
In vivo Evaluation: Testing the pharmacokinetic and pharmacodynamic profiles of these advanced delivery systems in preclinical models to assess their ability to enhance the bioavailability and therapeutic efficacy of this compound.
Targeted Delivery: Exploring the possibility of functionalizing these delivery systems with specific ligands to achieve targeted delivery of this compound to desired tissues or cell types, thereby increasing its potency and reducing off-target effects.
Investigation of Potential Synergistic Effects with Other Phytochemicals
Bacopa monnieri contains a complex mixture of bioactive compounds, and its therapeutic effects are likely due to the synergistic interactions of these constituents. biomedres.usnih.govphcogrev.com While some studies have looked at the synergistic effects of Bacopa extracts with other herbs, the specific interactions involving this compound have not been investigated. biomedres.us
The concept of synergy is central to traditional herbal medicine, where combinations of herbs are often used. biomedres.us Modern research is beginning to validate this approach, showing that combinations of phytochemicals can have enhanced therapeutic effects.
Future research should:
Combination Studies: Systematically investigate the synergistic or additive effects of this compound in combination with other major bacosides (e.g., Bacoside A3, Bacopaside (B14799058) II) and other phytochemicals from Bacopa monnieri or different medicinal plants. biomedres.us
Mechanism of Synergy: Elucidate the molecular mechanisms underlying any observed synergistic effects, which could involve complementary modes of action, improved bioavailability, or inhibition of metabolic degradation.
Formulation of Synergistic Combinations: Develop standardized herbal formulations with optimized ratios of this compound and other synergistic compounds to maximize therapeutic efficacy.
Establishment of Standardized Preclinical Efficacy Models and Assays
While various preclinical models have been used to evaluate the efficacy of Bacopa monnieri extracts, there is a need to establish and validate standardized models specifically for assessing the therapeutic effects of isolated compounds like this compound. frontiersin.orgunifi.itnih.govmdpi.comresearchgate.net This is crucial for obtaining reliable and reproducible data that can support further clinical development.
Existing preclinical research has utilized models for Alzheimer's disease, Parkinson's disease, depression, and anxiety. frontiersin.orgnih.govmdpi.comacademicjournals.org However, the specific assays and endpoints used can vary significantly between studies.
Future efforts should focus on:
Addressing Variability in this compound Content from Natural Sources
The therapeutic potential of any phytopharmaceutical is intrinsically linked to the consistency of its active constituents. In the case of this compound, a minor but biologically significant saponin (B1150181) from Bacopa monnieri, its concentration in the plant is subject to considerable variation. This natural inconsistency presents a significant hurdle for standardized extract production and reliable clinical research. Addressing this variability is a critical research gap that needs to be filled to harness the full potential of this compound.
The levels of saponins in Bacopa monnieri are known to be influenced by a variety of factors, leading to a lack of uniformity in the raw plant material. mdpi.comnih.govd-nb.info These factors include the geographical origin of the plant, the season of harvest, the specific plant part used for extraction, and the age of the plant. mdpi.comnih.govcore.ac.uk While much of the research has focused on the variability of major saponins, such as bacoside A3 and bacopaside II, these findings have direct implications for minor constituents like this compound. nih.govresearchgate.net
Factors Contributing to Variability:
Geographical and Genetic Variation: Studies have demonstrated significant differences in the chemical profiles of Bacopa monnieri collected from different geographical locations. d-nb.infophcog.com These variations can be attributed to differing soil compositions, climates, and other environmental factors, as well as the genetic diversity among different ecotypes of the plant. d-nb.infophcog.com Research has identified distinct chemotypes of Bacopa monnieri, for instance, with some being rich in bacopasaponin C and others in bacopaside II, highlighting the profound impact of geographical origin on the saponin profile. phcog.com Although not specifically detailed for this compound, it is highly probable that its concentration also varies significantly among different accessions.
Plant Part and Developmental Stage: The distribution of saponins is not uniform throughout the Bacopa monnieri plant. The highest concentration of total saponins has been detected in the shoots. core.ac.uk Furthermore, the age of the plant at the time of harvest can also influence the saponin content, although some studies suggest this factor may have a less dramatic effect than season or geographical source. core.ac.uk
The following table illustrates the variability of major saponin components in Bacopa monnieri from different accessions, which underscores the likely variability of minor components like this compound.
| Saponin | Accession BM1 (mg/plant) - Summer | Accession BM14 (mg/plant) - Winter |
| Bacoside A (Total) | 6.82 | 0.34 |
| Bacoside A3 | Maximum in BM1 | Minimum in BM14 |
| Bacopaside II | Maximum in BM4 | Minimum in BM13 |
| Bacopasaponin C | Higher in BM1 | Lower in BM14 |
| Data derived from studies on seasonal and accession-based variations. nih.gov |
This inherent variability poses a significant challenge for the standardization of Bacopa monnieri extracts, which is crucial for ensuring consistent efficacy and safety in clinical applications. mdpi.comnih.gov The lack of standardized extracts with reliable concentrations of specific saponins, including this compound, makes it difficult to compare results across different studies and to establish a clear dose-response relationship. nih.gov
Future Directions to Address Variability:
To overcome these challenges, several future research directions are essential:
Comprehensive Quantitative Analysis: There is a pressing need for studies that specifically quantify the content of this compound in Bacopa monnieri across a wide range of geographical accessions, seasons, and developmental stages. The development and application of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for this purpose. phcog.com
Development of Standardized Cultivation Practices: Research into optimal cultivation conditions, including soil type, nutrient levels, and light exposure, could help to produce Bacopa monnieri with a more consistent saponin profile. researchgate.net Establishing Good Agricultural and Collection Practices (GACP) for Bacopa monnieri would be a significant step towards standardization.
Biotechnological Approaches: Plant tissue culture techniques, such as callus, cell suspension, and organ cultures (e.g., hairy roots), offer a promising alternative for the consistent and year-round production of bacosides, independent of geographical and seasonal variations. arkajainuniversity.ac.inwindows.netbrieflands.comnih.gov These in-vitro systems allow for the precise control of growth conditions and the application of elicitors or precursor feeding to enhance the production of specific secondary metabolites. nih.gov While much of the work has focused on increasing the yield of major bacosides, future research could focus on optimizing these biotechnological platforms for the enhanced production of minor but potent saponins like this compound. Agrobacterium-mediated transformation is another biotechnological tool that has been explored to improve bacoside production and could be tailored to augment the synthesis of this compound. windows.netbrieflands.com
The table below outlines some of the biotechnological strategies being explored for the production of saponins in Bacopa monnieri.
| Biotechnological Approach | Potential Advantage for this compound Production |
| Cell and Callus Cultures | Consistent production, independent of environmental factors. arkajainuniversity.ac.inwindows.net |
| Hairy Root Cultures | Genetically stable and high growth rate, leading to increased biomass and metabolite yield. brieflands.com |
| Precursor Feeding | Supplementing cultures with biosynthetic precursors to enhance the yield of target saponins. |
| Elicitation | Using biotic or abiotic elicitors to stimulate the plant's defense mechanisms and increase secondary metabolite production. nih.gov |
| Genetic Engineering | Overexpression or silencing of key genes in the saponin biosynthetic pathway to channel metabolic flux towards the production of specific compounds like this compound. windows.net |
By focusing on these research areas, the scientific community can overcome the challenges posed by the natural variability of this compound content, paving the way for its development as a standardized and effective therapeutic agent.
Q & A
Basic: What validated methods are recommended for quantifying Bacopasaponin F in plant extracts?
Answer: High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry is the gold standard for quantifying this compound. A validated protocol includes:
- Extraction optimization : Use ethanol-water (70:30 v/v) for saponin solubility and stability .
- Reference standards : Bacopasaponin C or Bacoside A3 (structurally related saponins) can serve as proxies if this compound standards are unavailable, with adjustments for molar extinction coefficients .
- Calibration curves : Include linearity testing (R² ≥ 0.995) and spike-and-recovery experiments to validate accuracy in complex matrices .
Basic: How can researchers ensure the structural integrity of this compound during extraction?
Answer:
- Temperature control : Avoid exceeding 40°C during solvent evaporation to prevent glycosidic bond hydrolysis .
- Acidic/alkaline conditions : Neutral pH (6.5–7.5) is critical, as saponins degrade under strongly acidic/basic conditions .
- Stability assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: What experimental approaches resolve contradictory data on this compound’s pharmacological efficacy?
Answer: Contradictions in efficacy studies (e.g., neuroprotection vs. no observed effect) require:
- Dose-response reevaluation : Use in vitro models (e.g., SH-SY5Y cells) to establish EC₅₀ values and compare with in vivo dosing .
- Study design scrutiny : Assess blinding, randomization, and sample size (power analysis ≥ 80%) to minimize bias .
- Mechanistic redundancy : Test this compound alongside Bacopasaponin C (a structurally analogous saponin) to isolate structure-activity relationships .
Advanced: How should researchers design experiments to optimize this compound extraction yields?
Answer: Implement a factorial design (e.g., Box-Behnken) to test variables:
- Solvent polarity : Ethanol concentration (50–90%) and extraction time (1–6 hrs) significantly impact yield .
- Particle size : Grind plant material to ≤ 0.5 mm for increased surface area .
- Validation : Confirm optimal conditions with triplicate extractions and ANOVA for reproducibility (p < 0.05) .
Advanced: What in vitro and in vivo models are most appropriate for studying this compound’s neuroprotective mechanisms?
Answer:
- In vitro : Use glutamate-induced oxidative stress in primary cortical neurons or Aβ₂₅–₃₅-treated SH-SY5Y cells to measure ROS scavenging and NMDA receptor modulation .
- In vivo : Employ scopolamine-induced amnesia in rodents, with Morris water maze tests and post-mortem acetylcholinesterase (AChE) activity assays .
- Controls : Include Bacoside A (a well-characterized neuroprotective saponin) as a positive control .
Advanced: How can researchers address variability in this compound’s antioxidant activity across studies?
Answer: Standardize antioxidant assays:
- DPPH/ABTS : Pre-incubate samples for 30 mins in darkness to avoid photodegradation .
- Cellular models : Use tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells with N-acetylcysteine as a reference .
- Quantitative thresholds : Report IC₅₀ values with 95% confidence intervals and compare against Trolox equivalents .
Advanced: What strategies mitigate challenges in isolating this compound from co-occurring saponins?
Answer:
- Chromatographic separation : Use reverse-phase C18 columns with gradient elution (acetonitrile:water + 0.1% formic acid) .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective ion fragmentation (e.g., m/z 899 → 743 for this compound) .
- Spectral dereplication : Compare UV spectra and retention times with published databases (e.g., Reaxys) to rule out co-eluting analogs .
Advanced: How should researchers validate this compound’s purity and identity in novel isolates?
Answer:
- Multi-method validation : Combine ¹H/¹³C NMR, HR-MS, and IR spectroscopy to confirm molecular structure .
- Purity criteria : Achieve ≥ 95% purity via HPLC-ELSD (evaporative light scattering detection) with baseline separation .
- Reference materials : Cross-validate with authenticated Bacopa monnieri extracts from institutional repositories (e.g., NIST) .
Basic: What are the key pharmacological targets associated with this compound?
Answer: Preliminary evidence suggests:
- Neuroprotection : Modulation of NMDA receptors and GABAergic signaling .
- Antioxidant activity : Upregulation of superoxide dismutase (SOD) and catalase .
- Anti-parasitic action : Inhibition of Leishmania donovani via disruption of membrane integrity .
Advanced: How can researchers standardize this compound studies for reproducibility?
Answer: Adopt the following guidelines:
- Reporting standards : Follow ARRIVE 2.0 for in vivo studies and MIAME for omics data .
- Batch documentation : Record plant collection site, harvest time, and voucher specimen IDs to account for chemotypic variation .
- Data sharing : Deposit raw chromatographic and spectral data in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
